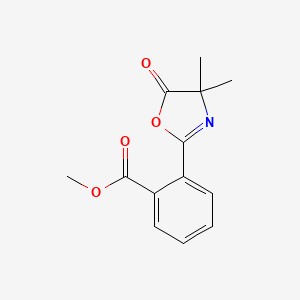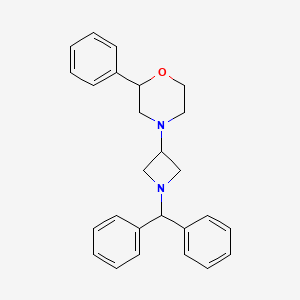
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is a complex organic compound that belongs to the class of azetidines and morpholines. It is characterized by the presence of a diphenylmethyl group attached to an azetidine ring, which is further connected to a phenylmorpholine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzhydrylazetidin-3-ol.
Attachment of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride.
Formation of Morpholine Ring: The morpholine ring is formed by reacting the azetidine intermediate with appropriate reagents, such as morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Applications De Recherche Scientifique
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmacological Research: Studied for its potential effects on various biological pathways and its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- 1-(Diphenylmethyl)-3-azetidinyl 3-amino-3-iminopropanoate acetate
Uniqueness
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine is unique due to the combination of azetidine and morpholine rings, along with the presence of a diphenylmethyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
178311-80-3 |
|---|---|
Formule moléculaire |
C26H28N2O |
Poids moléculaire |
384.523 |
Nom IUPAC |
4-(1-benzhydrylazetidin-3-yl)-2-phenylmorpholine |
InChI |
InChI=1S/C26H28N2O/c1-4-10-21(11-5-1)25-20-27(16-17-29-25)24-18-28(19-24)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-26H,16-20H2 |
Clé InChI |
UMTUFOKAHBJEFF-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
4-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-2-PHENYL-MORPHOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


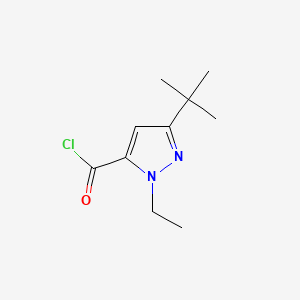
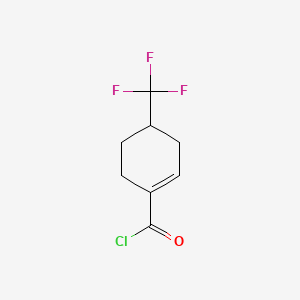
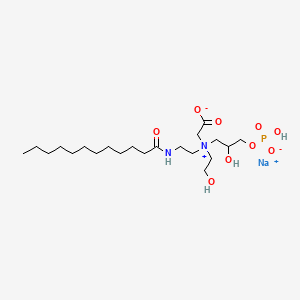
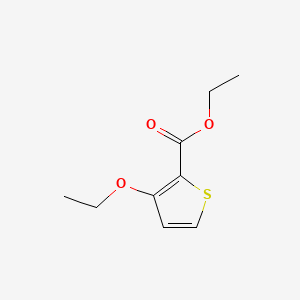
![sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate](/img/structure/B574676.png)
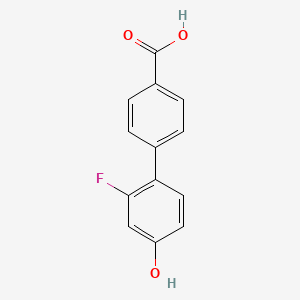
![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)
![Bicyclo[2.2.2]octane-2-methanol, 1-ethoxy-5-hydroxy-3-methyl-, (1alpha,2alpha,3ba,4ba,5alpha)- (9CI)](/img/new.no-structure.jpg)
![5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine](/img/structure/B574684.png)
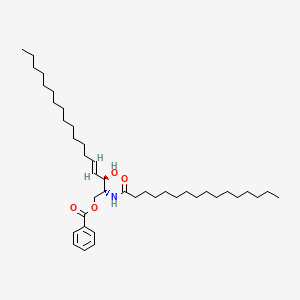
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)
